Desipramine

Catalog No.
S580057
CAS No.
50-47-5
M.F
C18H22N2
M. Wt
266.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desipramine

CAS Number

50-47-5

Product Name

Desipramine

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3

InChI Key

HCYAFALTSJYZDH-UHFFFAOYSA-N

SMILES

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31

Solubility

58.6 mg/L (at 24 °C)
2.20e-04 M
In water, 58.6 mg/l @ 24 °C.
3.96e-02 g/L

Synonyms

Apo Desipramine, Apo-Desipramine, Demethylimipramine, Desipramine, Desipramine Hydrochloride, Desmethylimipramine, Hydrochloride, Desipramine, Norpramin, Novo Desipramine, Novo-Desipramine, Nu Desipramine, Nu-Desipramine, Pertofran, Pertofrane, Pertrofran, Petylyl, PMS Desipramine, PMS-Desipramine, Ratio Desipramine, ratio-Desipramine

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31

Description

The exact mass of the compound Desipramine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 58.6 mg/l (at 24 °c)2.20e-04 min water, 58.6 mg/l @ 24 °c.3.96e-02 g/l. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment-Resistant Depression

While not considered the first-line treatment for depression due to potential side effects, desipramine is being studied for its effectiveness in treatment-resistant cases. Researchers are investigating if desipramine, alone or combined with other medications, can alleviate symptoms in patients who haven't responded adequately to standard antidepressants ].

Eating Disorders

Studies suggest desipramine might be beneficial in managing bulimia nervosa, an eating disorder characterized by binge eating followed by purging behaviors. Research indicates desipramine's effectiveness could emerge within the first two weeks of treatment ].

Chronic Pain Management

Desipramine's potential for pain relief is another area of scientific exploration. Its antinociceptive properties, which means it can block the perception of pain, are being investigated for conditions like neuropathic pain and irritable bowel syndrome ].

Urinary Tract Dysfunction

Research suggests desipramine might be useful in managing overactive bladder, a condition characterized by frequent urination. Studies have shown its effectiveness in both simple and complex forms of overactive bladder ].

Physical Description

Solid

XLogP3

4.9

Boiling Point

172-174 °C @ 0.02 MM HG

LogP

4.9
4.9 (LogP)
log Kow = 4.90
3.7

Melting Point

214-218 °C
214-218°C

UNII

TG537D343B

Related CAS

58-28-6 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H336 (66.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H370 (66.67%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H400 (33.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

50-47-5

Associated Chemicals

Desipramine hydrochloride;58-28-6

Wikipedia

Desipramine

Drug Warnings

SINCE TRICYCLIC ANTIDEPRESSANTS CAN CAUSE ORTHOSTATIC HYPOTENSION, PRODUCE ARRHYTHMIAS, & INTERACT IN DELETERIOUS WAYS WITH OTHER DRUGS...GREAT CAUTION MUST BE OBSERVED IN THEIR USE IN PT WITH SIGNIFICANT CARDIAC DISEASE. /TRICYCLIC ANTIDEPRESSANTS/
SPECIAL PRECAUTIONS SHOULD BE TAKEN IN PT WITH BENIGN PROSTATIC HYPERTROPHY. /IMIPRAMINE/
DESIPRAMINE HYDROCHLORIDE IS CONTRAINDICATED IN PATIENTS ON MONOAMINE OXIDASE-INHIBITOR THERAPY. .../IT/ SHOULD NOT BE GIVEN TO PT WITH GLAUCOMA, URETHRAL OR URETERAL SPASM, OR THOSE WHO HAVE HAD MYOCARDIAL INFARCTION WITHIN 3 WK. IT IS ALSO CONTRAINDICATED IN PT WITH SEVERE CORONARY HEART DISEASES OR WITH ACTIVE EPILEPSY. /HYDROGEN CHLORIDE/
The most common adverse effects of tricyclic antidepressants are those which result from anticholinergic activity. These include dry mucous membranes (occasionally associated with sublingual adenitis), blurred vision resulting from mydriasis and cycloplegia, increased intraocular pressure, hyperthermia, constipation, adynamic ileus, urinary retention, delayed micturition, and dilation of the urinary tract. The drugs have been reported to reduce the tone of the esophagogastric sphincter and to induce hiatal hernia in susceptible individuals or to exacerbate the condition in patients with preexisting hiatal hernias. Tricyclic antidepressants should be withdrawn if symptoms of esophageal reflux develop; if antidepressant therapy is essential, a cautious trial of a cholinergic agent such as bethanechol used concomitantly with the antidepressant may be warranted. Anticholinergic effects appear to occur most frequently in geriatric patients, but constipation is frequent in children receiving tricyclic antidepressants for functional enuresis. /Tricyclic antidepressants/
For more Drug Warnings (Complete) data for DESIPRAMINE (24 total), please visit the HSDB record page.

Biological Half Life

7-60+ hours; 70% eliminated renally
...DESIPRAMINE /WAS GIVEN/ IN DOSE OF 25 MG EVERY 8 HR TO 15 PT. ...BIOLOGICAL HALF-LIFE...FROM A FEW HR TO MORE THAN 2 DAYS...

Use Classification

Pharmaceuticals

Methods of Manufacturing

FREE BASE & HYDROCHLORIDE: BRITISH PATENT 908,788 (1962 TO GEIGY)

General Manufacturing Information

PREPN OF HYDROCHLORIDE: BELGIAN PATENT 614,616, CA 58 11338C (1963), (1962 TO GEIGY)

Clinical Laboratory Methods

DETERMINATION OF IMIPRAMINE & DESIPRAMINE IN BLOOD BY FLUORIMETRY @ EXCITATION WAVELENGTH OF 290 NM & EMISSION WAVELENGTH OF 415 NM; CURRY, A, POISON DETECTION IN HUMAN ORGANS, 2ND ED, CHARLES C THOMAS, SPRINGFIELD, 1969, 135.
COLORIMETRIC DETERMINATION OF IMIPRAMINIC DRUGS IN BLOOD & URINE.
DETERMINATION OF TRICYCLIC ANTIDEPRESSANTS & SOME OF THEIR METABOLITES IN SERUM BY STRAIGHT PHASE HPLC.
DETERMINATION OF DRUGS IN PLASMA BY HIGH-PERFORMANCE TLC & QUANTITATIVE ANALYSIS OF SEPARATED COMPONENTS BY UV REFLECTANCE SPECTROMETRY.
For more Clinical Laboratory Methods (Complete) data for DESIPRAMINE (6 total), please visit the HSDB record page.

Storage Conditions

Desipramine hydrochloride capsules and tablets should be stored in tight containers at a temperature less than 40 °C, preferably at 15-30 °C. /Desipramine hydrochloride/

Interactions

ADMIN OF TRICYCLIC ANTIDEPRESSANTS...WITH OR SHORTLY AFTER...MAO INHIBITORS HAS RESULTED IN SEVERE REACTIONS. ... OTHER INTERACTIONS INCL POTENTIATION OF CENTRAL DEPRESSANT DRUGS, BLOCKADE OF ANTIHYPERTENSIVE EFFECTS OF GUANETHIDINE, & AUGMENTATION OF PRESSOR EFFECTS OF SYMPATHOMIMETIC AMINES. /TRICYCLIC ANTIDEPRESSANTS/
Concurrent use /of thyroid hormones/ with tricyclic antidepressants may increase the therapeutic and toxic effects of both medications, possibly due to increased receptor sensitivity to catecholamines; toxic effects include cardiac arrhythmias and CNS stimulation. /Tricyclic antidepressants/
Concurrent use /of sympathomimetics/ with tricyclic antidepressants may potentiate cardiovascular effects possibly resulting in arrhythmias, tachycardia, or severe hypertension or hyperpyrexia; phentolamine can control the adverse reaction. Significant systemic absorption of ophthalmic epinephrine may also potentiate cardiovascular effects; also, local anesthetics with vasoconstrictors should be avoided or a minimal amount of the vasoconstrictor should be used with the local anesthetic. Concurrent use with tricyclic antidepressants may decrease the pressor effect of ephedrine and mephentermine. /Tricyclic antidepressants/
If significant systemic absorption occurs, concurrent use /of ophthalmic naphazoline, nasal or ophthalmic oxymetazoline, nasal or ophthalmic phenylephrine, or nasal xylometazoline/ with tricyclic antidepressants may potentiate pressor effects of these medications. /Tricyclic antidepressants/
For more Interactions (Complete) data for DESIPRAMINE (20 total), please visit the HSDB record page.

Stability Shelf Life

UNSTABLE AFTER LONG EXPOSURE TO LIGHT, HEAT, & AIR /HYDROGEN CHLORIDE/

Dates

Modify: 2023-07-20

Explore Compound Types